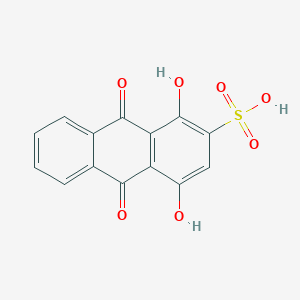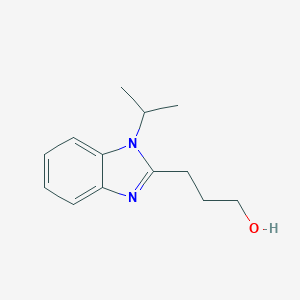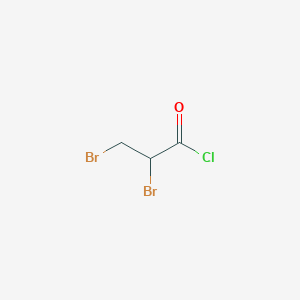
2,3-二溴丙酰氯
描述
2,3-Dibromopropionyl chloride is a chemical compound that has been utilized in various synthetic processes. It serves as an intermediate in the synthesis of several heterocyclic fragments and biologically active compounds. The compound's reactivity and utility in forming more complex structures make it a valuable reagent in organic chemistry.
Synthesis Analysis
The synthesis of compounds involving 2,3-dibromopropionyl chloride has been reported in multiple studies. For instance, a straightforward synthesis of 5-bromo and 5,5'-dibromo-2,2'-bipyridines was achieved by direct bromination of 2,2'-bipyridine hydrobromide salt and radical decarboxylative bromination of the corresponding acid chlorides . Another study described the synthesis of 1,4-bis(3'-bromopropionyl)piperazine-2,3-14C, where 2,3-dibromopropionyl chloride was used in a Schotten-Baumann reaction to yield the desired compound . Additionally, the reaction of 2,3-dibromopropionyl chloride with 4-methoxyphenol and (S)-1-methylbenzylamine led to diastereomeric aziridine esters, which were further transformed into enantiomers of 1,4-dideoxy-1,4-iminolyxitol and 1,4-dideoxy-1,4-iminoribitol .
Molecular Structure Analysis
The molecular structure of 2,3-dibromopropionyl chloride is not explicitly detailed in the provided papers. However, its reactivity suggests that it contains functional groups that are amenable to various chemical transformations, as evidenced by its use in synthesizing complex molecules like bipyridines and aziridine esters .
Chemical Reactions Analysis
2,3-Dibromopropionyl chloride is involved in several chemical reactions. It has been used in the synthesis of brominated heterocycles , as a reagent in the formation of piperazine derivatives , and in the creation of diastereomeric aziridine esters . These reactions demonstrate the compound's versatility in forming carbon-nitrogen and carbon-oxygen bonds, which are crucial in the construction of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-dibromopropionyl chloride are not directly discussed in the provided papers. However, its successful use in synthesis suggests that it is a stable reagent under the reaction conditions employed. The compound's bromine atoms are likely to be reactive sites for further chemical transformations, as seen in the synthesis of various brominated compounds . The enantiomers of a related compound, ethyl 2,3-dibromopropionate, were separated using preparative HPLC, indicating that the dibromopropionyl moiety can be resolved into its enantiomeric forms, which is important for the synthesis of chiral molecules .
科学研究应用
手性合成:Takano、Moriya和Ogasawara(1992年)在合成1,4-二去氧-1,4-亚胺基木糖醇和1,4-二去氧-1,4-亚胺基核糖醇的对映体中使用了2,3-二溴丙酰氯。该反应涉及2,3-二溴丙酰氯与对甲氧基苯酚和(S)-1-甲基苯甲胺的反应,产生可分离的对映异构的环氧丙酯,然后转化为目标对映体(Takano, Moriya, & Ogasawara, 1992)。
抗心律失常药物的合成:Tenthorey等人(1981年)使用2,3-二溴丙酰氯合成了一系列2,3-二氨基丙酰苯胺类化合物。这些化合物表现出显著的抗心律失常活性,并针对氯仿诱导的小鼠心动过速进行了评估(Tenthorey et al., 1981)。
光解离研究:Balaganesh等人(2021年)研究了2,3-二溴丙酰氯在248纳米下的光解离,重点关注Br2作为主要分子产物的形成。这项研究有助于理解这类化合物的分子解离过程(Balaganesh et al., 2021)。
纺织工业应用:Zhang等人(2015年)使用2,3-二溴丙酰氯合成了一种新型的半胱氨酸荧光反应阳离子染料。该染料应用于羊毛织物,展示了在荧光服装中的潜在用途(Zhang et al., 2015)。
3,5-二取代-1,3-噁唑烷-2-酮的固相合成:Holte、Thijs和Zwanenburg(1998年)利用2,3-二溴丙酰氯合成了二取代-1,3-噁唑烷-2-酮,突出了其在杂环化合物创制中的作用(Holte, Thijs, & Zwanenburg, 1998)。
纤维素富酸酯的制备:Köhler和Heinze(2007年)研究了2,3-二溴丙酰氯在纤维素酰化中的应用,为聚合物化学领域做出了贡献(Köhler & Heinze,2007)。
免疫毒素的制备:McKenzie、Raison和Rivett(1988年)合成了2,3-二溴丙酰-N-羟基琥珀酰亚胺酯,这是2,3-二溴丙酰氯的衍生物,用于合成免疫毒素(McKenzie, Raison, & Rivett, 1988)。
安全和危害
2,3-Dibromopropionyl chloride is classified as a combustible liquid. It is harmful if swallowed and may cause respiratory irritation. It causes severe skin burns and eye damage . It reacts violently with water, and contact with water liberates toxic gas .
Relevant Papers
One relevant paper discusses the photodissociation of 2,3-dibromopropionyl chloride at 248 nm, probing Br2 as the primary fragment using cavity ring-down absorption spectroscopy . Another paper presents an improved process for the preparation of 2,3-dibromopropionyl chloride .
属性
IUPAC Name |
2,3-dibromopropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br2ClO/c4-1-2(5)3(6)7/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKWYDXHMQQDQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)Cl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br2ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940266 | |
| Record name | 2,3-Dibromopropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromopropionyl chloride | |
CAS RN |
18791-02-1 | |
| Record name | 2,3-Dibromopropanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18791-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionyl chloride, 2,3-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018791021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dibromopropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dibromopropionyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B91927.png)
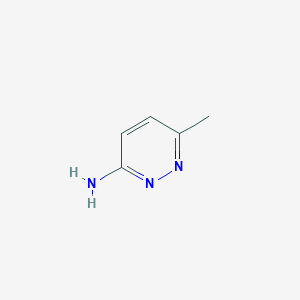
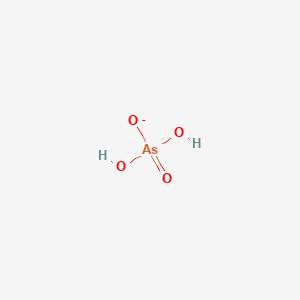
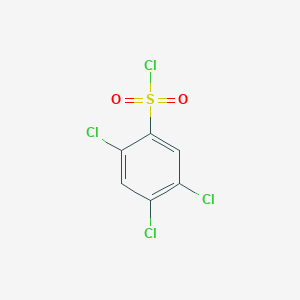
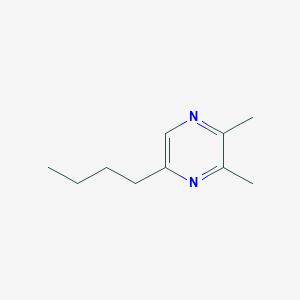
![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate](/img/structure/B91936.png)
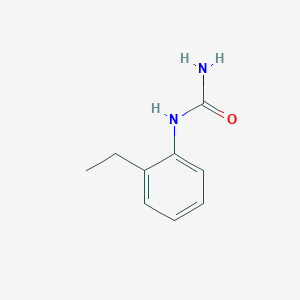
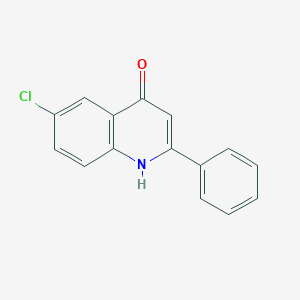
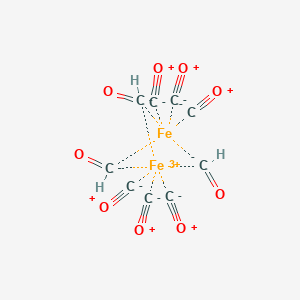
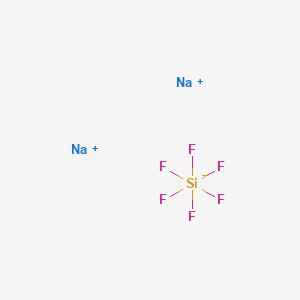

![6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride](/img/structure/B91948.png)
